molecular formula C8H7ClN2O B12619453 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine

2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B12619453
M. Wt: 182.61 g/mol
InChI Key: QALMVWUQBYWEFG-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and pyrimidine ring system with chlorine and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with furan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-amino-5,6-dimethylfuro[2,3-d]pyrimidine or 2-thio-5,6-dimethylfuro[2,3-d]pyrimidine.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 2-chloro-5,6-dimethyl-3,4-dihydrofuro[2,3-d]pyrimidine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with cellular processes such as growth, differentiation, and apoptosis. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit a broad range of protein kinases sets it apart from other similar compounds .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-5,6-dimethylfuro[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClN2O/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3

InChI Key

QALMVWUQBYWEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=NC(=NC=C12)Cl)C

Origin of Product

United States

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